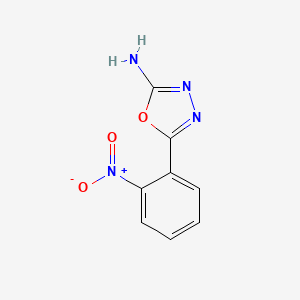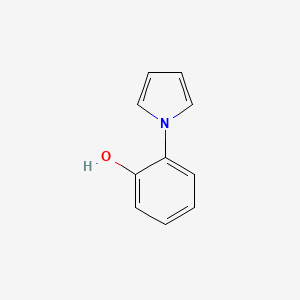![molecular formula C14H12N2O6 B1298996 3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid CAS No. 36847-97-9](/img/structure/B1298996.png)
3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid
Vue d'ensemble
Description
The compound 3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid is a complex molecule that may be related to various fields of study, including organic synthesis, optoelectronics, and antimicrobial research. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be extrapolated to understand the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts to improve yields and selectivity. For example, the asymmetric synthesis of 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives is achieved through the Diels-Alder reaction, utilizing different dienophiles and Lewis acids under thermal and ultrasound conditions to control the stereochemistry of the resulting cycloadducts . This approach to synthesis, particularly the use of catalysts like Mg(ClO4)2 and control of reaction conditions, could be relevant to the synthesis of 3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid, as it may require similar precision in the formation of its complex structure.
Molecular Structure Analysis
The molecular structure of a compound is crucial in determining its physical, chemical, and biological properties. Theoretical studies, such as those using RHF and DFT methods, can predict the structural and optoelectronic properties of molecules like 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid . These methods could be applied to 3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid to understand its molecular geometry, electronic distribution, and potential reactivity.
Chemical Reactions Analysis
The reactivity of acrylic acid derivatives is often explored in the context of their potential applications. For instance, the synthesis of 3-(5-nitro-2-thienyl) acrylic acid derivatives and their subsequent reactions to form amides, esters, and brominated esters demonstrate the versatility of these compounds in chemical transformations . This suggests that 3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid could also undergo various chemical reactions, potentially leading to the formation of new materials or biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. Properties such as dipole moment, polarizability, hyperpolarizability, and HOMO-LUMO energy gap are important in assessing a compound's suitability for applications like nonlinear optical materials . Similarly, the analysis of 3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid would involve calculating these properties to predict its behavior in different environments and its potential use in various technological applications.
Applications De Recherche Scientifique
Polymer and Material Science
Polymeric grafting of acrylic acid onto poly(3-hydroxybutyrate-co-3-hydroxyvalerate) has been explored for surface functionalization with the aim of enhancing tissue engineering applications. The presence of carboxylic acid groups introduced via acrylic acid grafting allows for the attachment of biomolecules, demonstrating the compound's utility in creating biocompatible surfaces (Grøndahl, Chandler-Temple, & Trau, 2005).
Optoelectronics and Photonic Materials
The synthesis and copolymerization study of new polyimide precursors incorporating acrylic acid derivatives have shown potential applications in optical and photonic fields. The improved solubility and functionality of these copolymers suggest their utility in nonlinear optical (NLO) applications, indicative of the broad applicability of acrylic acid derivatives in advanced material sciences (Nicolescu et al., 2008).
Anticancer Research
Cinnamic acid derivatives, structurally related to the 3-carboxy-acryloylamino moiety, have been extensively reviewed for their anticancer potentials. These derivatives exploit the reactive sites of the phenyl acrylic acid structure for medicinal research, highlighting their significance in the development of traditional and synthetic antitumor agents. This area of research underscores the chemical versatility and therapeutic potential of compounds with acrylic acid functionalities (De, Baltas, & Bedos-Belval, 2011).
Environmental Applications
The study on the surface modification of hydrophobic nanocrystals using short-chain carboxylic acids, including acrylic acid, demonstrates the utility of these compounds in enhancing the hydrophilicity and dispersibility of nanomaterials. This modification technique holds promise for various environmental applications, such as water purification and the development of responsive materials (Vo, Kim, & Kim, 2009).
Biomedical Engineering
The development of glucose-responsive polymeric materials incorporating phenylboronic acid and acrylic acid derivatives showcases the potential of these compounds in creating smart materials for biomedical applications. These materials exhibit tunable volume phase transition behavior in response to glucose levels at physiological pH, indicating their potential for use in glucose sensing and insulin delivery systems (Ye et al., 2014).
Propriétés
IUPAC Name |
(E)-4-[2-[[(E)-3-carboxyprop-2-enoyl]amino]anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c17-11(5-7-13(19)20)15-9-3-1-2-4-10(9)16-12(18)6-8-14(21)22/h1-8H,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/b7-5+,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZUJIODQZZMDT-KQQUZDAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352066 | |
| Record name | ST026455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid | |
CAS RN |
36847-97-9 | |
| Record name | NSC202131 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST026455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)









![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)